![molecular formula C24H18Cl2N2O B4941115 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide](/img/structure/B4941115.png)
2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as AG-014699 or rucaparib, is a PARP inhibitor that has shown promise in a variety of research applications. In
Mécanisme D'action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of DNA damage, and by inhibiting their activity, 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide can prevent the repair of DNA damage caused by chemotherapy and radiation therapy. This leads to increased sensitivity of cancer cells to these treatments and can improve their efficacy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide have been extensively studied. This compound has been shown to be effective in inhibiting PARP activity in cancer cells, leading to increased sensitivity to chemotherapy and radiation therapy. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide in lab experiments is its well-established synthesis method. This compound is also widely available and has been extensively studied, making it a reliable tool for scientific research. However, one limitation of using this compound is its specificity for PARP enzymes. While this specificity makes it an effective inhibitor of PARP activity, it may limit its usefulness in other research applications.
Orientations Futures
There are several future directions for research on 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide. One area of interest is in the development of new PARP inhibitors that are more specific and effective than current inhibitors. Another area of research is in the use of PARP inhibitors in combination with other cancer treatments, such as immunotherapy. Additionally, there is interest in exploring the potential use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative disorders. Overall, the future of research on 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide and PARP inhibitors looks promising, and there is much to be explored in this field.
Méthodes De Synthèse
The synthesis of 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide involves several steps. The starting material is 3,4-dichloroaniline, which is reacted with 1-phenylethylamine to form the intermediate 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)aniline. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the final product, 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide. The synthesis of this compound has been well-established and is widely used in scientific research.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to be effective in inhibiting the activity of PARP enzymes, which are involved in DNA repair. By inhibiting PARP activity, 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide can increase the sensitivity of cancer cells to chemotherapy and radiation therapy. This has led to the development of several PARP inhibitors, including rucaparib, for the treatment of cancer.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O/c1-15(16-7-3-2-4-8-16)27-24(29)19-14-23(17-11-12-20(25)21(26)13-17)28-22-10-6-5-9-18(19)22/h2-15H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDVXDBIAITIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.